molecular formula C5H4F2N2O B8768000 2,4-Difluoro-6-methoxypyrimidine

2,4-Difluoro-6-methoxypyrimidine

Cat. No.: B8768000
M. Wt: 146.09 g/mol
InChI Key: BQBDCNMEJCZKSO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxypyrimidine (C₅H₄F₂N₂O) is a fluorinated pyrimidine derivative characterized by fluorine substituents at the 2- and 4-positions and a methoxy group at the 6-position. Its molecular structure (Fig. 1) confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is dominated by nucleophilic aromatic substitution (NAS) at the 4-fluoro position, as demonstrated in its reactions with amines (e.g., methylamine, cyclohexylamine) to yield substituted pyrimidines . The methoxy group at the 6-position enhances electron density at adjacent positions, influencing regioselectivity during reactions.

Properties

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

2,4-difluoro-6-methoxypyrimidine

InChI

InChI=1S/C5H4F2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3

InChI Key

BQBDCNMEJCZKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Features

Compound Name Molecular Formula Substituents (Positions) Reactivity/Properties
This compound C₅H₄F₂N₂O F (2,4), OMe (6) 4-F undergoes NAS with amines; methoxy stabilizes intermediates
5-Chloro-2,4-difluoro-6-methoxypyrimidine C₅H₃ClF₂N₂O Cl (5), F (2,4), OMe (6) Chlorine increases molecular weight (180.54 g/mol); higher CCS (129.2 Ų for [M+H]+)
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O Cl (4,6), OMe (5) Cl...N interactions stabilize crystal lattice (3.09–3.10 Å); higher melting point (313–315 K)
2,4,5-Trifluoro-6-iodopyrimidine C₄HF₃IN₂ F (2,4,5), I (6) 4-F undergoes methanolysis preferentially; iodine enables cross-coupling reactions
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine C₁₂H₉F₅N₃O F (phenoxy), CF₃ (6), NH₂ (2) Bulky trifluoromethyl group enhances lipophilicity; phenoxy group aids binding affinity

Key Findings

Substituent Effects on Reactivity: Fluorine at the 4-position in this compound is highly susceptible to NAS, as shown in its reactions with primary and secondary amines to form derivatives like 4-fluoro-6-methoxy-2-methylaminopyrimidine (78–80°C melting point) . In contrast, 4,6-dichloro-5-methoxypyrimidine exhibits stronger halogen bonding (Cl···N interactions), influencing its crystalline packing .

Electronic and Steric Influences :

  • The methoxy group in this compound donates electron density to the ring, stabilizing transition states during substitution reactions. This contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) in EP 4,146,630 B1, which enhance electrophilicity but reduce solubility .

Pharmacological Relevance :

  • Pyrimidines with multiple fluorine substituents (e.g., this compound) are prized for their metabolic stability and bioavailability. In contrast, iodo- or bromo-substituted pyrimidines (e.g., 2,4,5-trifluoro-6-iodopyrimidine) are more reactive but less stable in vivo .

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